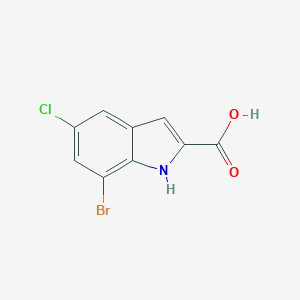

7-bromo-5-chloro-1H-indole-2-carboxylic acid

Übersicht

Beschreibung

7-Bromo-5-chloro-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C9H5BrClNO2 . It has a molecular weight of 274.5 . It is a solid substance that should be stored sealed in a dry environment at 2-8°C .

Molecular Structure Analysis

The InChI code for 7-bromo-5-chloro-1H-indole-2-carboxylic acid is 1S/C9H5BrClNO2/c10-6-3-5(11)1-4-2-7(9(13)14)12-8(4)6/h1-3,12H,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

7-Bromo-5-chloro-1H-indole-2-carboxylic acid is a solid substance . It has a molecular weight of 274.5 . The compound should be stored sealed in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Alkaloid Derivatives

Indole derivatives are prevalent in many alkaloids, which are compounds often used for their medicinal properties . The compound 7-bromo-5-chloro-1H-indole-2-carboxylic acid can be utilized in the synthesis of these derivatives, contributing to the development of new drugs with potential applications in treating various diseases.

Anticancer Research

Indole structures are significant in cell biology and have been studied for their potential in treating cancer cells . The specific substitution pattern on the indole ring of 7-bromo-5-chloro-1H-indole-2-carboxylic acid may offer unique interactions with cancer cell enzymes or receptors, making it a valuable compound for anticancer research.

Antimicrobial and Antiviral Agents

Indole derivatives have shown various biological activities, including antimicrobial and antiviral effects . The bromo and chloro substituents on 7-bromo-5-chloro-1H-indole-2-carboxylic acid could enhance these properties, leading to the development of new treatments for infections.

Anti-inflammatory and Analgesic Applications

The indole nucleus is a component in many compounds with anti-inflammatory and analgesic properties . Research into 7-bromo-5-chloro-1H-indole-2-carboxylic acid could lead to the discovery of new medications to manage pain and inflammation.

Neuroprotective Therapies

Indoles are known to possess neuroprotective effects, which can be beneficial in treating neurodegenerative diseases . The unique structure of 7-bromo-5-chloro-1H-indole-2-carboxylic acid might be exploited to develop drugs that protect nerve cells from damage.

Agricultural Chemicals

Indole derivatives, such as indole-3-acetic acid, play a role in plant growth and development . 7-bromo-5-chloro-1H-indole-2-carboxylic acid could be used to synthesize novel compounds that act as plant hormones or growth regulators.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that triggers a series of biochemical reactions, leading to their diverse biological activities .

Biochemical Pathways

For instance, indole-3-acetic acid, a derivative of indole, is produced by the degradation of tryptophan in higher plants . This suggests that 7-bromo-5-chloro-1H-indole-2-carboxylic acid may also interact with similar biochemical pathways.

Result of Action

One study reported that a 7-substituted indole derivative reduced the production of staphyloxanthin in staphylococcus aureus , suggesting that 7-bromo-5-chloro-1H-indole-2-carboxylic acid might have similar effects.

Action Environment

For instance, it’s recommended that the compound be stored in a dry environment at 2-8°C , indicating that temperature and moisture could affect its stability.

Eigenschaften

IUPAC Name |

7-bromo-5-chloro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO2/c10-6-3-5(11)1-4-2-7(9(13)14)12-8(4)6/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDTYDQJHCQVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=C(C=C1Cl)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201256523 | |

| Record name | 7-Bromo-5-chloro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-5-chloro-1H-indole-2-carboxylic acid | |

CAS RN |

952959-39-6 | |

| Record name | 7-Bromo-5-chloro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952959-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-5-chloro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B152598.png)